Evernimicin

Antimicrobial susceptibility testing Gram-positive pathogens MIC90 benchmarking

Researchers screening novel Gram-positive antibacterials require a high-potency positive control with validated efficacy benchmarks and a well-characterized resistance profile. Evernimicin (SCH 27899) directly addresses this need: • Establishes stringent MIC90 benchmarks: 0.75-1.0 mg/L against MRSA, ≤0.5 μg/mL against enterococci-more potent than vancomycin (MIC90 = 3.0 mg/L). • Retains full activity against vancomycin-resistant and fluoroquinolone-resistant strains (MIC ≤0.5 μg/mL and MIC90 = 0.25 μg/mL, respectively). • Structurally validated ribosomal probe with a quantified dissociation constant (Kd = 84-86 nM for 70S ribosomes), essential for cryo-EM and X-ray crystallography studies of A-tRNA accommodation.

Molecular Formula C70H97Cl2NO38
Molecular Weight 1631.4 g/mol
CAS No. 109545-84-8
Cat. No. B180343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvernimicin
CAS109545-84-8
Synonymsevernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin
Molecular FormulaC70H97Cl2NO38
Molecular Weight1631.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1
InChIKeyUPADRKHAIMTUCC-OWALTSPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evernimicin Oligosaccharide Antibiotic Reference Standard


Evernimicin (CAS 109545-84-8), also known as SCH 27899 or Ziracin, is a complex oligosaccharide antibiotic belonging to the orthosomycin family, originally developed by Schering-Plough [1]. With a molecular weight of approximately 1631.4 g/mol and molecular formula C70H97Cl2NO38, it is a macrocyclic compound isolated from the fermentation broth of Micromonospora carbonacea [2][3]. Evernimicin reached Phase III clinical development before discontinuation in 2000, and remains a valuable reference standard for antibiotic discovery programs targeting multidrug-resistant Gram-positive pathogens and ribosomal structure-function investigations [4][5].

Target Pathogen MDR Gram-positive screening and ribosomal target studies
Research Model Ribosome structure-function investigations
Compound Class Orthosomycin reference standard

Evernimicin Irreplaceability in Gram-Positive Research


Evernimicin occupies a structurally and mechanistically distinct niche within the Gram-positive antibacterial arsenal. Its orthosomycin-class ribosome binding site at the A-tRNA entrance corridor, involving interactions with 23S rRNA helices H89 and H91 and ribosomal proteins uL16 and CTC, differs fundamentally from the D-Ala-D-Ala peptidoglycan precursor targeting of glycopeptides (vancomycin, teicoplanin) and from other ribosome-targeting antibiotics [1][2]. Critically, despite belonging to the same orthosomycin family as avilamycin, evernimicin and avilamycin exhibit quantitative differences in potency and spectrum that preclude interchangeability: complete cross-resistance has been documented, but their distinct substituent patterns confer differential binding affinities and strain-specific MIC profiles [3]. Substituting evernimicin with in-class analogs or alternative drug classes in research settings compromises assay reproducibility and invalidates dose-response comparisons unless supported by cross-validation data.

Avilamycin (in‑class analog)

Complete cross-resistance documented, but distinct substituent profiles may shift strain-specific MIC response; direct substitution requires cross-validation.

Vancomycin / Teicoplanin

Different target mechanism (peptidoglycan vs. ribosome) precludes assay interchange; response profiling may not transfer.

Other 50S-targeting antibiotics

Evernimicin binds a unique A‑tRNA corridor site not shared by macrolides, lincosamides, or chloramphenicol; substitution compromises ribosomal target specificity.

Evernimicin Comparative Evidence


MIC90 Potency vs. Vancomycin and Quinupristin/Dalfopristin

In a multicentre international trial evaluating 5,784 clinical Gram-positive isolates (including 1,427 MRSA/MR-CoNS strains and 1,517 enterococci) across Europe, North America, South Africa, and Turkey, evernimicin demonstrated lower MIC90 values than vancomycin and quinupristin/dalfopristin against all species tested [1][2]. Against MRSA and methicillin-resistant coagulase-negative staphylococci, evernimicin MIC90 was 1.0 mg/L, compared to 3.0 mg/L for vancomycin and 1.5 mg/L for quinupristin/dalfopristin. The relative activity ranking across all species was evernimicin > vancomycin > quinupristin/dalfopristin [1].

MIC90 vs. Vancomycin/Quin‑Dal
Head-to-head
Evernimicin MIC90 1.0 mg/L (MRSA) vs vancomycin 3.0 mg/L, quin./dal. 1.5 mg/L
Reported lower MIC90 ranking supports comparator assay‑response context
5,784 isolates; Etest method; international study
Antimicrobial susceptibility testing Gram-positive pathogens MIC90 benchmarking

Potency Ranking vs. Teicoplanin and Clinafloxacin

In a comparative in vitro study of 428 clinical bacterial strains, everninomycin base (SCH 27899) exhibited an MIC90 of 0.25 μg/mL, which was 2-fold more potent than clinafloxacin and teicoplanin (MIC90 = 0.5 μg/mL), 8-fold more potent than vancomycin (MIC90 = 2 μg/mL), and 64-fold more potent than doxycycline (MIC90 = 16 μg/mL) [1]. Notably, everninomycin retained full activity (MIC90 = 0.25 μg/mL) against fluoroquinolone-resistant strains and all Gram-positive strains resistant to vancomycin (MICs ≥ 4 μg/mL) [1].

Potency Ranking vs. Teicoplanin
Head-to-head
MIC90 0.25 µg/mL (428 strains); 2‑fold to 64‑fold higher potency than comparators
Supports antimicrobial screening context for vancomycin‑resistant and fluoroquinolone‑resistant strains
Retained activity against resistant strains; microdilution method
Antimicrobial comparative efficacy Everninomycin class Fluoroquinolone-resistant bacteria

Cross-Resistance Concordance with Avilamycin in Enterococci

Genetic analysis of 414 bp fragments encoding ribosomal protein L16 from Enterococcus faecium and Enterococcus faecalis revealed complete agreement between resistance and susceptibility to avilamycin and evernimicin (SCH 27899) across all isolates tested [1][2]. Susceptible isolates showed MICs of 0.5–2 μg/mL for avilamycin, while resistant isolates exhibited MICs ranging from 32 to >64 μg/mL for avilamycin. All resistant E. faecalis isolates harbored a single base pair variation (CGT→CAT; Arg56→His56) in the rplP gene encoding ribosomal protein L16, establishing a definitive molecular marker for orthosomycin class resistance [1].

Cross‑Resistance Concordance
Head-to-head
100% concordance with avilamycin; Arg56→His mutation in ribosomal protein L16
Cross‑resistance validation required for resistance classification studies
414 bp rplP gene analysis; E. faecium and E. faecalis isolates
Antibiotic cross-resistance Ribosomal protein L16 Orthosomycin resistance

Ribosome Binding Affinity on 50S Subunit

Radioligand binding studies using [14C]-evernimicin demonstrated specific, saturable binding to the bacterial 50S ribosomal subunit with dissociation constants (Kd) of 84 nM for E. coli 70S ribosomes, 86 nM for S. aureus 70S ribosomes, and 160 nM for E. coli 50S subunits [1]. In cell-free translation assays using extracts from either E. coli or S. aureus, evernimicin exhibited a 50% inhibitory concentration (IC50) of approximately 125 nM [1]. Crucially, among a panel of 50S-targeting antibiotics, only the structurally similar drug avilamycin blocked binding of [14C]-evernimicin to ribosomes, confirming a unique and orthosomycin-exclusive binding site [1].

50S Binding Affinity (Kd)
Reported
Kd 84 nM (E. coli 70S), 86 nM (S. aureus); IC50 125 nM
Supports ribosomal target engagement and structural studies
Exclusive binding blocked only by avilamycin
Ribosome binding assay 50S subunit Dissociation constant

23S rRNA Domain V Resistance Mutations

Selection of spontaneous evernimicin-resistant mutants of Streptococcus pneumoniae (MICs elevated from baseline to 0.5–4.0 mg/L) revealed single, unique mutations in 23S rDNA at positions corresponding to E. coli 23S rRNA residues 2469 (A→C), 2480 (C→T), 2535 (G→A), and 2536 (G→C), all mapping within the peptidyltransferase region of domain V [1]. Critically, none of the characterized evernimicin-resistant mutants displayed cross-resistance to any of a spectrum of protein synthesis inhibitors tested, including macrolides, lincosamides, chloramphenicol, and tetracyclines [1]. This finding provides genetic validation that evernimicin targets a novel site on the ribosome distinct from all other classes of translation inhibitors [1].

Resistance Mutation Specificity
Class‑level
4 unique 23S rRNA mutations; 0% cross‑resistance to other translation inhibitor classes
Class‑level inference: supports novel target site distinct from macrolides, lincosamides, chloramphenicol
S. pneumoniae mutants; domain V mutations
Resistance mechanism 23S rRNA mutations Antibiotic target specificity

PK/PD Dose-Response Differentiation in Preclinical Models

Monte Carlo simulations based on population pharmacokinetic data (n=52 subjects) and a neutropenic murine thigh infection model with 4,543 clinical Gram-positive isolates demonstrated significant dose-dependent differences in target attainment between 6 mg/kg and 9 mg/kg evernimicin [1]. For S. aureus, the probability of achieving a 2-log killing AUC/MIC target was substantially higher with the 9 mg/kg dose. For enterococci, the 9 mg/kg dose provided increasing differences over the 6 mg/kg dose for achieving a 1-log killing AUC/MIC target [1]. The AUC/MIC ratio was identified as the best predictor of microbiological efficacy [1].

Dose‑Response Target Attainment
Head-to-head
9 mg/kg vs 6 mg/kg: statistically significant higher probability of AUC/MIC targets
Exposure‑response model context for preclinical study design
Monte Carlo simulation; murine thigh infection model
Pharmacodynamics AUC/MIC target attainment Dose optimization

Evernimicin Research Applications


Positive Control for Anti-MRSA and Anti-VRE Drug Discovery

Evernimicin serves as a high-potency positive control for validating screening assays targeting methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. With MIC90 values of 0.75–1.0 mg/L against MRSA and ≤0.5 μg/mL against enterococci—substantially lower than vancomycin (MIC90 = 3.0 mg/L against MRSA)—evernimicin establishes a stringent efficacy benchmark for novel antibacterial candidates [1][2]. Its retained activity against vancomycin-resistant strains (MIC ≤ 0.5 μg/mL) and fluoroquinolone-resistant strains (MIC90 = 0.25 μg/mL) makes it particularly valuable for profiling compounds intended to overcome existing resistance mechanisms [2].

Cryo-EM Studies of Ribosome Inhibition

Evernimicin is an essential tool compound for structural studies investigating bacterial ribosomal inhibition mechanisms. Its high-resolution crystal structures in complex with the eubacterial large ribosomal subunit reveal a unique binding site spanning the A-tRNA entrance corridor—a mechanism not shared with any other known antibiotic [1][2]. With a quantified dissociation constant (Kd) of 84–86 nM for 70S ribosomes and exclusive binding to the 50S subunit [3], evernimicin provides a stable, high-affinity probe for cryo-EM and X-ray crystallography studies aimed at understanding A-tRNA accommodation and designing novel pathogen-specific translation inhibitors [1].

Orthosomycin Resistance Mechanism Validation

Evernimicin is required for validating resistance mechanism studies involving the orthosomycin antibiotic class. The complete cross-resistance with avilamycin in enterococci—conferred by specific mutations in ribosomal protein L16 (Arg56→His56 in E. faecalis; Ile52→Thr/Ser in E. faecium) [1]—and by unique 23S rRNA domain V mutations in S. pneumoniae [2] establishes evernimicin as the reference compound for mapping orthosomycin resistance determinants. Its lack of cross-resistance to macrolides, lincosamides, chloramphenicol, and tetracyclines [2] makes it indispensable for discriminating orthosomycin-specific resistance from broader multidrug resistance phenotypes.

Preclinical PK/PD Modeling and Dose Optimization

Evernimicin's well-characterized preclinical PK/PD dataset—including population pharmacokinetics from 52 subjects, a neutropenic murine thigh infection model across three target pathogens, and Monte Carlo simulation-derived target attainment probabilities [1]—makes it an excellent reference compound for validating PK/PD modeling methodologies in antibacterial drug development. The established AUC/MIC target relationship for stasis, 1–3 log killing, and 90% maximal effect (Emax) [1] provides a quantitative framework against which novel everninomicin analogs or alternative ribosomal inhibitors can be benchmarked.

Application
Selection Property
Validation Focus
Anti‑MRSA and anti‑VRE screening studies
Reported MIC90 ranking and comparator assay response
MIC endpoint review and strain‑panel validation
Ribosome structural biology studies
Orthosomycin‑class binding specificity
Cryo‑EM binding site resolution and 50S subunit engagement
Orthosomycin resistance mechanism studies
Cross‑resistance concordance profile
Ribosomal protein L16 and 23S rRNA mutation mapping
Preclinical PK/PD exposure‑model studies
AUC/MIC target attainment probability
Dose‑response and exposure‑model validation

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